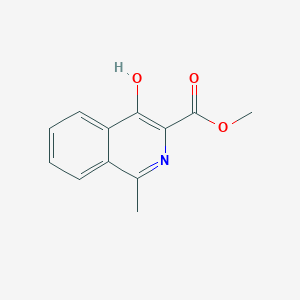

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine

Overview

Description

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine typically involves the substitution of chloride ions in cyanuric chloride with morpholine. This reaction is carried out at temperatures between 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . The reaction can be performed using conventional methods or microwave irradiation, with the latter providing shorter reaction times and higher yields .

Chemical Reactions Analysis

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction:

Esterification: The compound can react with carboxylic acids to form esters.

Scientific Research Applications

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:

Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity: Some derivatives of 1,3,5-triazine have been investigated for their potential to inhibit cancer cell growth.

Antimalarial Activity:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The anticancer activity is likely due to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:

Hexamethylmelamine: Used clinically for its antitumor properties.

2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity against lung, breast, and ovarian cancers.

Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

CAS No. |

97141-48-5 |

|---|---|

Molecular Formula |

C9H14ClN5O |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

4-chloro-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H14ClN5O/c1-14(2)8-11-7(10)12-9(13-8)15-3-5-16-6-4-15/h3-6H2,1-2H3 |

InChI Key |

LYTSDZSZNMYDCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)

![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)

![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)